molecular formula C8H13NO2 B13167123 1-(4-Aminocyclopent-2-en-1-yl)-2-methoxyethan-1-one

1-(4-Aminocyclopent-2-en-1-yl)-2-methoxyethan-1-one

Cat. No.: B13167123
M. Wt: 155.19 g/mol
InChI Key: VCMTVNZPBXCLPM-UHFFFAOYSA-N
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Description

1-(4-Aminocyclopent-2-en-1-yl)-2-methoxyethan-1-one is an organic compound with a unique structure that includes an aminocyclopentene ring and a methoxyethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminocyclopent-2-en-1-yl)-2-methoxyethan-1-one typically involves the reaction of a cyclopentene derivative with an amine and a methoxyethanone precursor. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further use or sale.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminocyclopent-2-en-1-yl)-2-methoxyethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(4-Aminocyclopent-2-en-1-yl)-2-methoxyethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Aminocyclopent-2-en-1-yl)-2-methoxyethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Aminocyclopent-2-en-1-yl)methanol: This compound has a similar aminocyclopentene structure but lacks the methoxyethanone group.

    1-(4-Aminocyclopent-2-en-1-yl)ethanone: Similar structure but with an ethanone group instead of methoxyethanone.

Uniqueness

1-(4-Aminocyclopent-2-en-1-yl)-2-methoxyethan-1-one is unique due to the presence of both the aminocyclopentene ring and the methoxyethanone group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-(4-aminocyclopent-2-en-1-yl)-2-methoxyethanone

InChI

InChI=1S/C8H13NO2/c1-11-5-8(10)6-2-3-7(9)4-6/h2-3,6-7H,4-5,9H2,1H3

InChI Key

VCMTVNZPBXCLPM-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1CC(C=C1)N

Origin of Product

United States

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